5-Bromothiazole-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYOPBPBIOHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626212 | |
| Record name | 5-Bromo-1,3-thiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-64-1 | |
| Record name | 5-Bromo-1,3-thiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-thiazole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Methodologies
Halogen-Metal Exchange and Carboxylation
This method leverages halogen-metal exchange to introduce carboxyl groups at specific positions on the thiazole ring, followed by bromination and amidation.
Step 1: Synthesis of 5-Bromothiazole
5-Bromothiazole is synthesized via gas-phase bromination of thiazole at elevated temperatures, as described by Beyerman et al.. Thiazole reacts with bromine under controlled conditions, yielding 5-bromothiazole with high regioselectivity due to the electron-withdrawing nature of the sulfur and nitrogen atoms directing electrophilic substitution to position 5.
Step 2: Halogen-Metal Exchange at Position 2
5-Bromothiazole undergoes lithiation at position 2 using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -70°C to -75°C. The resulting 2-lithio-5-bromothiazole intermediate is highly reactive, enabling subsequent carboxylation.
Step 3: Carboxylation with Carbon Dioxide
Introducing dry carbon dioxide gas into the reaction mixture at -70°C forms 5-bromo-thiazole-2-carboxylic acid. This step achieves a yield of 70–73%, with the lithium carboxylate intermediate precipitated and isolated.
Step 4: Conversion to Carboxamide
The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane at 44–46°C, forming 5-bromo-thiazole-2-carbonyl chloride. Ammonolysis with aqueous ammonia at 0–15°C yields the final product, 5-bromothiazole-2-carboxamide, with an overall yield of 53–58%.
Advantages :
- High regioselectivity due to directed metalation.
- One-pot synthesis minimizes intermediate purification.
- Scalable for industrial production.
Limitations :
- Requires cryogenic conditions (-70°C) for lithiation.
- Sensitivity to moisture and oxygen during metalation.
Direct Bromination of Thiazole-2-Carboxylic Acid
This approach involves brominating thiazole-2-carboxylic acid at position 5, followed by amidation.
Step 1: Bromination with Lithium Diisopropylamide (LDA) and Carbon Tetrabromide
Thiazole-2-carboxylic acid is deprotonated using LDA in THF at -78°C, generating a stabilized enolate. Reaction with carbon tetrabromide (CBr₄) introduces a bromine atom at position 5, yielding 5-bromo-thiazole-2-carboxylic acid. However, this method reports a low yield of 16%, likely due to competing side reactions and incomplete bromination.
Step 2: Amidation via Acyl Chloride Intermediate
The carboxylic acid is converted to its acyl chloride using SOCl₂, followed by treatment with ammonia gas or aqueous ammonium hydroxide to form the carboxamide.
Advantages :
- Avoids the need for pre-brominated thiazole starting materials.
- Suitable for small-scale laboratory synthesis.
Limitations :
Alternative Approaches
Hantzsch Thiazole Synthesis
While not directly referenced in the provided sources, the Hantzsch thiazole synthesis could theoretically construct the thiazole ring with pre-installed bromine and carboxamide groups. For example, reacting a brominated thioamide with an α-bromo carbonyl compound might yield this compound. However, this method remains speculative without experimental validation.
Enzymatic Amidation
Emerging enzymatic methods using lipases or transaminases could convert 5-bromo-thiazole-2-carboxylic acid to the carboxamide under mild conditions. Such approaches are underexplored but offer potential for greener synthesis.
Comparative Analysis of Methods
Experimental Optimization and Challenges
Improving Bromination Efficiency
The low yield in the direct bromination method stems from incomplete reaction and side-product formation. Optimizing reaction time, temperature, and stoichiometry (e.g., using 1.1 equivalents of CBr₄) could enhance efficiency. Alternative brominating agents like N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBCA) may also improve selectivity.
Solvent Systems in Lithiation
The choice of solvent significantly impacts lithiation efficiency. While THF is standard, methyl tert-butyl ether (MTBE) offers better stability for lithium intermediates at low temperatures. Mixed solvent systems (e.g., THF/heptane) could further stabilize reactive species.
Ammonolysis Conditions
Ammonolysis at 0–15°C minimizes hydrolysis of the acyl chloride intermediate. Using gaseous ammonia instead of aqueous ammonium hydroxide reduces side reactions, improving carboxamide purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 5-bromothiazole-2-carboxamide exhibit notable anticancer properties. A study highlighted the synthesis of various thiazole derivatives, which were evaluated for their cytotoxic effects against A549 lung adenocarcinoma cells. The results indicated that specific substitutions on the thiazole ring could enhance anticancer activity while minimizing toxicity to non-cancerous cells .
Key Findings:
- Compounds with free amino groups showed significant anticancer activity.
- Certain derivatives exhibited lower cytotoxicity towards normal cells compared to standard chemotherapeutics like cisplatin.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. In vitro studies have shown that certain 5-bromothiazole derivatives possess activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid . This makes them potential candidates for developing new antibiotics to combat resistant bacterial infections.
Key Findings:
- Effective against Gram-positive pathogens, particularly multidrug-resistant strains.
- Exhibited favorable Minimum Inhibitory Concentration (MIC) values comparable to existing antibiotics.
Kinase Inhibition
This compound derivatives have been identified as potential kinase inhibitors, particularly targeting protein tyrosine kinases (PTKs) and p38 kinases. These enzymes play crucial roles in various cellular processes, including cell division and immune responses, making them important targets in cancer therapy and inflammatory diseases .
Research Insights:
- The compound's structure allows for selective inhibition of PTKs associated with oncological disorders.
- Potential therapeutic applications in treating conditions linked to dysregulated kinase activity.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical methodologies, including halogenation and carboxylation reactions. For instance, a common synthetic route involves the reaction of thiazole derivatives with brominating agents under controlled conditions . This flexibility in synthesis allows researchers to explore numerous derivatives with tailored biological activities.
Case Study: Anticancer Activity Evaluation
In a recent study, several thiazole derivatives were synthesized and evaluated for their anticancer properties against A549 cells. The study utilized an MTT assay to assess cell viability post-treatment with various concentrations of the compounds. The results confirmed that certain derivatives significantly reduced cell viability, demonstrating their potential as anticancer agents .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of 5-bromothiazole derivatives against resistant bacterial strains. The study employed standard microbiological techniques to determine the MIC values for each compound against various pathogens. The findings revealed that some derivatives effectively inhibited growth at low concentrations, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Bromothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological system .
Comparison with Similar Compounds
Structural and Functional Similarities
The table below summarizes key structural analogs of 5-Bromothiazole-2-carboxamide, highlighting substituent variations and their implications:
| Compound Name | CAS No. | Substituents | Similarity Score | Key Properties |
|---|---|---|---|---|
| Methyl 5-bromothiazole-2-carboxylate | 1209458-91-2 | -COOCH₃ (ester) at C2 | 0.91 | Higher lipophilicity; reduced hydrogen-bonding capacity compared to carboxamide |
| Ethyl 5-bromothiazole-2-carboxylate | 1202237-88-4 | -COOCH₂CH₃ (ester) at C2 | 0.88 | Similar to methyl ester but with slightly increased steric bulk |
| 5-Bromo-4-methylthiazole-2-carboxylic acid | 874509-45-2 | -CH₃ at C4, -COOH at C2 | 0.86 | Enhanced electron-withdrawing effects; potential for salt formation |
| 4,5-Dibromothiazole-2-carboxylic acid | 1806352-39-5 | -Br at C4 and C5, -COOH at C2 | 0.84 | Increased halogen density; may hinder reactivity due to steric/electronic effects |
Biological Activity
5-Bromothiazole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 207.05 g/mol. The compound features a thiazole ring substituted with a bromine atom and a carboxamide group, which contribute to its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupting metabolic pathways in microorganisms or cancer cells. The exact molecular targets may vary depending on the application, but its mechanism often involves:
- Enzyme Inhibition : The compound can inhibit enzymes related to inflammatory processes and cancer progression.
- Receptor Modulation : It may also interact with various receptors, altering their function and leading to therapeutic effects.
Biological Activities
Research has demonstrated that this compound exhibits significant antimicrobial , antifungal , and anticancer properties. Below are some key findings regarding its biological activities:
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various pathogens. In vitro studies indicate that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Candida albicans | 8 |
Anticancer Activity
The compound has been evaluated for its anticancer potential in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines:
In a study focusing on chronic myeloid leukemia, derivatives of thiazole compounds, including this compound, exhibited significant anti-proliferative effects.
Anti-inflammatory Activity
Recent research highlights the compound's potential as a vanin-1 inhibitor, which is crucial in regulating oxidative stress and inflammation. In a DSS-induced mouse colitis model, it exhibited potent anti-inflammatory effects by:
- Reducing inflammatory factor expressions
- Elevating colonic glutathione levels
- Restoring intestinal barrier function
Case Studies
- Vanin-1 Inhibition : A study demonstrated that a derivative of this compound showed high bioavailability (81%) in rats and effectively inhibited vanin-1 at both protein and cellular levels, providing insights into its potential for treating inflammatory bowel disease (IBD) .
- Anticancer Efficacy : Another investigation revealed that the compound's derivatives displayed varying degrees of cytotoxicity against different cancer cell lines, with some achieving IC50 values as low as 0.06 µM against K562 cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromothiazole-2-carboxamide, and how can researchers validate intermediate purity?
- Methodology :
- Route 1 : Bromination of thiazole precursors using N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 60–80°C, followed by carboxamide functionalization via coupling reactions (e.g., HATU-mediated amidation) .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Confirm intermediate purity using HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) and <sup>1</sup>H NMR (DMSO-d6; verify absence of residual solvents).
- Key Considerations : Optimize bromination stoichiometry to avoid over-bromination byproducts.
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- Core Techniques :
- NMR : <sup>13</sup>C NMR to confirm thiazole ring substitution patterns and carboxamide resonance (δ ~165–170 ppm) .
- HRMS : Use ESI(+) mode to validate molecular ion [M+H]<sup>+</sup> (e.g., m/z calculated for C4H3BrN2OS: 205.92).
- Supplementary : FT-IR for carbonyl stretch (~1680 cm<sup>-1</sup>) and Br-C vibration (~600 cm<sup>-1</sup>) .
Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Step 1 : Cross-reference with high-purity commercial standards (if available) or replicate synthesis under controlled conditions.
- Step 2 : Assess crystallinity via DSC to detect polymorphic variations.
- Step 3 : Validate instrument calibration (e.g., NMR shimming, HPLC column retention time consistency) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of bromination in thiazole derivatives like this compound?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution (EAS) reactivity at C5 vs. C4 positions.
- Experimental : Screen solvents (e.g., DCM vs. THF) and catalysts (e.g., FeBr3) to favor C5 bromination. Monitor by LC-MS for real-time yield analysis .
- Data Interpretation : Compare <sup>1</sup>H NMR coupling constants (e.g., JH5-H4) to confirm regiochemistry.
Q. How can researchers resolve contradictions in biological activity data (e.g., IC50 variability) for this compound?
- Methodology :
- Dose-Response Reproducibility : Use standardized assays (e.g., kinase inhibition with ATP-Glo<sup>®</sup>) across ≥3 independent replicates.
- Control Variables : Account for solvent effects (DMSO tolerance <0.1%) and cell-line viability (MTT assays).
- Meta-Analysis : Compare datasets using tools like PRISMA guidelines to identify confounding factors (e.g., assay temperature, serum content) .
Q. What computational tools predict the solubility and stability of this compound in physiological buffers?
- Methodology :
- Solubility : Apply COSMO-RS (via COSMOtherm) to simulate log S in PBS or simulated gastric fluid.
- Stability : Perform MD simulations (AMBER/CHARMM) to assess hydrolysis susceptibility of the carboxamide group at pH 7.4.
- Validation : Compare with experimental shake-flask solubility (UV-Vis quantification) .
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing.
- Spill Management : Neutralize with activated carbon; avoid aqueous rinses to prevent hydrolysis.
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C .
Data Reproducibility and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodology :
- Detailed Records : Include exact stoichiometry, reaction vessel type (e.g., microwave vs. round-bottom flask), and stirring speed.
- Metadata : Report ambient humidity (critical for hygroscopic reagents) and solvent lot numbers.
- FAIR Principles : Upload raw spectral data to repositories like Zenodo or ChemRxiv .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
